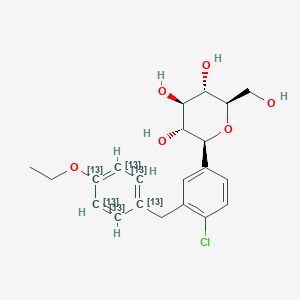![molecular formula C14H9IN2O B13865077 (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H9IN2O and a molecular weight of 348.139 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions are generally mild and do not require the use of metals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as Rab geranylgeranyl transferase. This enzyme is responsible for the posttranslational modification of Rab GTPases, which are involved in various cellular processes . By inhibiting this enzyme, the compound can disrupt the prenylation of Rab proteins, affecting their function and potentially leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their medicinal properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also belong to the imidazo[1,2-a]pyridine family and have similar biological activities.
Uniqueness
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is unique due to the presence of the iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This iodine atom can be a site for further functionalization, making the compound versatile for various chemical modifications and applications.
Properties
Molecular Formula |
C14H9IN2O |
|---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
(6-iodoimidazo[1,2-a]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-7-13-16-12(9-17(13)8-11)14(18)10-4-2-1-3-5-10/h1-9H |
InChI Key |
WFYCFSDNMVDURN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


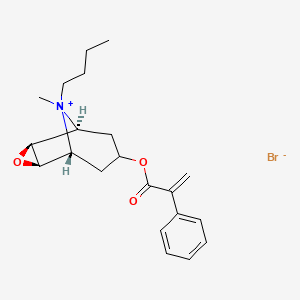
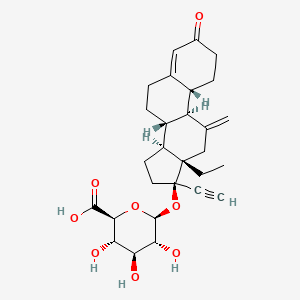
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
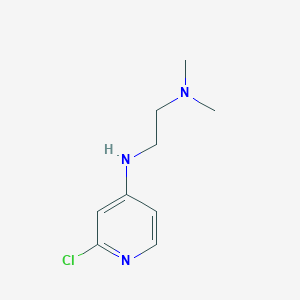

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
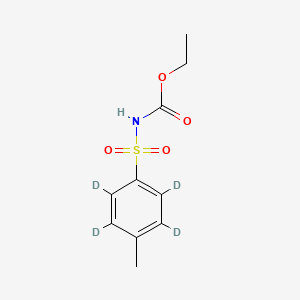
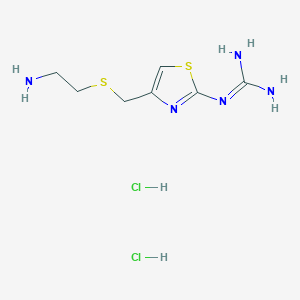
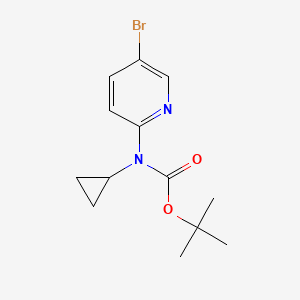
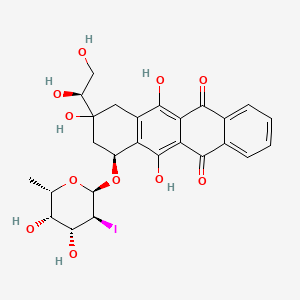
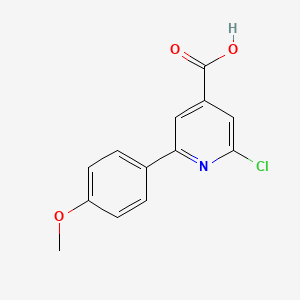

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
